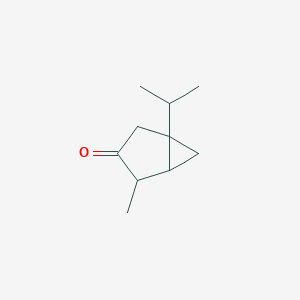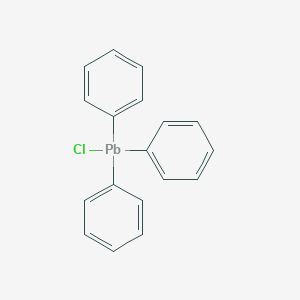
2-Isopropyl-5-methylcyclohexyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl phenylacetate, also known as IPMPA, is a chemical compound that belongs to the family of phenylacetates. It is a colorless and odorless liquid that is widely used in the field of scientific research. IPMPA has gained significant attention due to its potential applications in various fields of research.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl phenylacetate has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances. 2-Isopropyl-5-methylcyclohexyl phenylacetate has also been used as a chiral auxiliary in asymmetric synthesis, which is a widely used technique in organic chemistry. Moreover, 2-Isopropyl-5-methylcyclohexyl phenylacetate has been used as a ligand in catalytic reactions, which has led to the development of new catalytic systems. Additionally, 2-Isopropyl-5-methylcyclohexyl phenylacetate has been used as a solvent in various chemical reactions, and it has been found to be an excellent solvent for certain reactions.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl phenylacetate is not well understood. However, it is believed that 2-Isopropyl-5-methylcyclohexyl phenylacetate interacts with specific receptors in the body, which leads to various physiological and biochemical effects. 2-Isopropyl-5-methylcyclohexyl phenylacetate has been found to exhibit anti-inflammatory and analgesic properties, which may be due to its interaction with the endocannabinoid system.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylcyclohexyl phenylacetate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, which may be due to its interaction with the endocannabinoid system. Moreover, 2-Isopropyl-5-methylcyclohexyl phenylacetate has been found to exhibit anticonvulsant and antiepileptic properties, which may be due to its interaction with specific receptors in the brain. Additionally, 2-Isopropyl-5-methylcyclohexyl phenylacetate has been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
2-Isopropyl-5-methylcyclohexyl phenylacetate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. Moreover, it is a stable compound that can be stored for long periods without significant degradation. However, 2-Isopropyl-5-methylcyclohexyl phenylacetate has certain limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. Moreover, there is limited information available on the toxicity and safety of 2-Isopropyl-5-methylcyclohexyl phenylacetate, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-Isopropyl-5-methylcyclohexyl phenylacetate. One potential direction is the development of new synthetic methods for 2-Isopropyl-5-methylcyclohexyl phenylacetate and its derivatives. Moreover, the potential applications of 2-Isopropyl-5-methylcyclohexyl phenylacetate in the field of medicine and drug discovery need to be explored further. Additionally, the mechanism of action of 2-Isopropyl-5-methylcyclohexyl phenylacetate needs to be elucidated, which may lead to the development of new drugs and therapies. Furthermore, the toxicity and safety of 2-Isopropyl-5-methylcyclohexyl phenylacetate need to be studied in detail, which may pave the way for its use in various fields of research.
Conclusion:
In conclusion, 2-Isopropyl-5-methylcyclohexyl phenylacetate is a promising compound that has gained significant attention in the field of scientific research. It has several potential applications in various fields, including medicine, agrochemicals, and fragrances. The synthesis of 2-Isopropyl-5-methylcyclohexyl phenylacetate is relatively simple and yields a high purity product. However, there is limited information available on the toxicity and safety of 2-Isopropyl-5-methylcyclohexyl phenylacetate, which may limit its use in certain experiments. Further research is needed to explore the potential applications of 2-Isopropyl-5-methylcyclohexyl phenylacetate and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl phenylacetate involves the reaction of 2-isopropyl-5-methylcyclohexanone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified by distillation. The yield of 2-Isopropyl-5-methylcyclohexyl phenylacetate is usually high, and the purity of the product can be determined by various analytical techniques.
properties
CAS RN |
1154-92-3 |
|---|---|
Product Name |
2-Isopropyl-5-methylcyclohexyl phenylacetate |
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C18H26O2/c1-13(2)16-10-9-14(3)11-17(16)20-18(19)12-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI Key |
GIFKSWTZIAVRIG-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC2=CC=CC=C2)C(C)C |
Other CAS RN |
1154-92-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



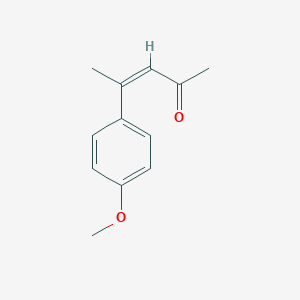
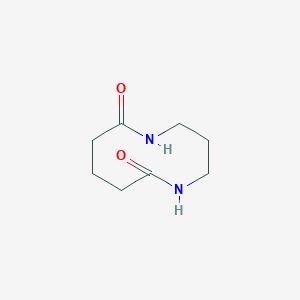
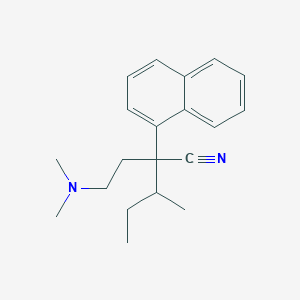


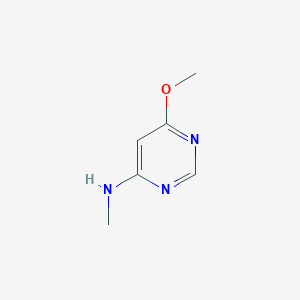
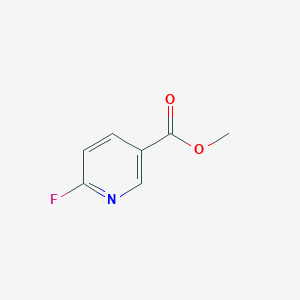
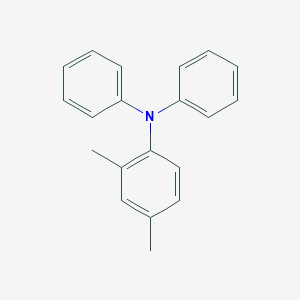
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
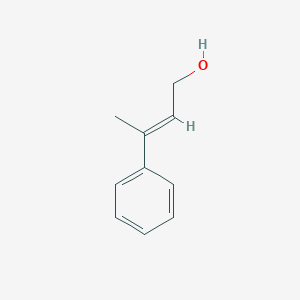
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
